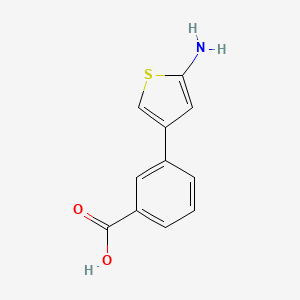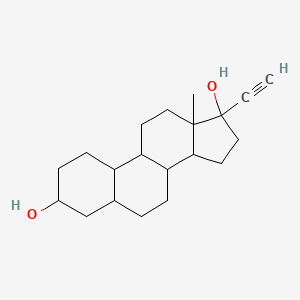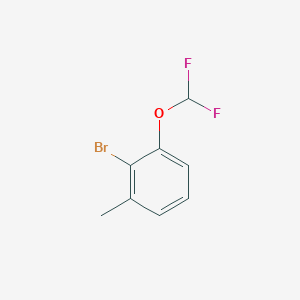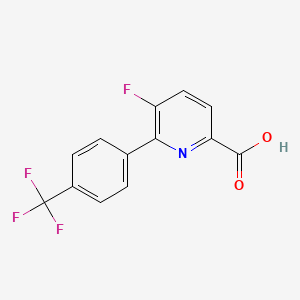
3-(5-Aminothiophen-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Aminothiophen-3-yl)benzoic acid is an organic compound with the molecular formula C11H9NO2S It features a benzoic acid moiety substituted with a 5-aminothiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives and thiophene compounds.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for 3-(5-Aminothiophen-3-yl)benzoic acid would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Aminothiophen-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(5-Aminothiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)benzoic acid: Similar structure but with a methyl group instead of a thiophene ring.
3,5-Diaminobenzoic acid: Contains two amino groups on the benzene ring.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
3-(5-Aminothiophen-3-yl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination provides distinct electronic and steric properties, making it versatile for various chemical reactions and applications. Its ability to undergo multiple types of chemical transformations further enhances its utility in research and industry.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(5-aminothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO2S/c12-10-5-9(6-15-10)7-2-1-3-8(4-7)11(13)14/h1-6H,12H2,(H,13,14) |
InChI Key |
OXTFUUMDIOWVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)




![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)


![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)


![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
